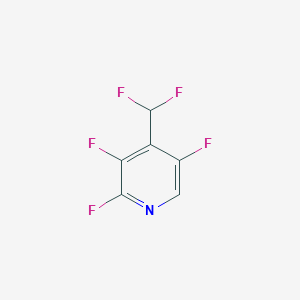

4-(Difluoromethyl)-2,3,5-trifluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-2,3,5-trifluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULUSXBJVFQCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268653 | |

| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84940-48-7 | |

| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84940-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Reactivity of 4-(Difluoromethyl)-2,3,5-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(difluoromethyl)-2,3,5-trifluoropyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of both fluorine atoms and a difluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability of parent molecules. This document details the structural features, spectroscopic characterization, and reactivity profile of this compound, with a particular focus on its utility as a versatile building block in organic synthesis.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine and fluorinated moieties into organic molecules is a well-established strategy in modern drug design and the development of advanced agrochemicals.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2]

The pyridine ring is a common scaffold in a vast array of pharmaceuticals and agrochemicals. The incorporation of multiple fluorine atoms onto this ring system, as seen in 4-(difluoromethyl)-2,3,5-trifluoropyridine, creates a highly electron-deficient aromatic core. This electronic feature is pivotal to the reactivity of the molecule, rendering it susceptible to specific chemical transformations.

The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding interactions while offering improved metabolic stability. Its moderate lipophilicity also provides a valuable tool for fine-tuning the overall physicochemical profile of a lead compound.

This guide will delve into the specific attributes of 4-(difluoromethyl)-2,3,5-trifluoropyridine, providing a foundational understanding for its application in the synthesis of novel, high-value compounds.

Molecular Structure and Physicochemical Properties

4-(Difluoromethyl)-2,3,5-trifluoropyridine possesses a unique substitution pattern that dictates its chemical behavior.

-

Pyridine Core: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which, in conjunction with the fluorine substituents, significantly lowers the electron density of the aromatic system.

-

Fluorine Substituents (C2, C3, C5): The three fluorine atoms further enhance the electron-deficient nature of the ring, activating it towards nucleophilic attack.

-

Difluoromethyl Group (C4): This group is a key modulator of the molecule's properties. It is a lipophilic hydrogen bond donor and is metabolically more stable than many other functional groups.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 84940-48-7 | [3] |

| Molecular Formula | C₆H₂F₅N | [3] |

| Molecular Weight | 183.08 g/mol | [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum will be characterized by a single resonance for the proton of the difluoromethyl group. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms (JHF).

-

¹³C NMR: The carbon spectrum will show six distinct resonances corresponding to the five carbons of the pyridine ring and the carbon of the difluoromethyl group. The signals for the carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine spectrum will be the most informative, with distinct signals for the fluorine atoms at the C2, C3, and C5 positions, as well as a signal for the difluoromethyl group. The coupling patterns between the different fluorine nuclei will provide valuable information about their spatial relationships.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-(difluoromethyl)-2,3,5-trifluoropyridine, the molecular ion peak [M]⁺ would be expected at m/z 183.08.

Synthesis of 4-(Difluoromethyl)-2,3,5-trifluoropyridine

While a specific, detailed experimental protocol for the synthesis of 4-(difluoromethyl)-2,3,5-trifluoropyridine is not available in the reviewed literature, general strategies for the synthesis of fluorinated pyridines can be adapted. A common approach involves the fluorination of a pre-functionalized pyridine ring.

One plausible synthetic route could involve the following conceptual steps, based on established methods for similar compounds:[2]

Figure 1. A conceptual workflow for the synthesis of 4-(difluoromethyl)-2,3,5-trifluoropyridine.

A key challenge in such a synthesis would be the selective introduction of the fluorine atoms and the difluoromethyl group at the desired positions. The specific reagents and reaction conditions would need to be carefully optimized to achieve a good yield and purity of the final product.

Reactivity Profile: A Versatile Synthetic Building Block

The electron-deficient nature of the pyridine ring in 4-(difluoromethyl)-2,3,5-trifluoropyridine is the primary driver of its reactivity. The molecule is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the fluorine atoms. The positions ortho and para to the ring nitrogen (C2 and C6, and C4 respectively) are the most activated towards nucleophilic attack. In the case of 4-(difluoromethyl)-2,3,5-trifluoropyridine, the C2 and C5 positions are likely to be the most reactive sites for nucleophilic displacement.

The general mechanism for an SNAr reaction on a fluorinated pyridine is as follows:

Figure 2. A simplified representation of the nucleophilic aromatic substitution (SNAr) mechanism.

A wide range of nucleophiles can be employed in these reactions, including:

-

O-Nucleophiles: Alcohols, phenols

-

N-Nucleophiles: Amines, anilines, heterocycles

-

S-Nucleophiles: Thiols, thiophenols

-

C-Nucleophiles: Grignard reagents, organolithium compounds

The ability to selectively replace one or more fluorine atoms with various functional groups makes 4-(difluoromethyl)-2,3,5-trifluoropyridine a highly valuable and versatile building block for the synthesis of a diverse range of complex molecules.

Applications in Drug Discovery and Agrochemicals

The unique combination of a polyfluorinated pyridine ring and a difluoromethyl group makes this molecule an attractive starting material for the synthesis of novel bioactive compounds.

-

In Medicinal Chemistry: The introduction of this scaffold into drug candidates can lead to improved metabolic stability, enhanced binding affinity to target proteins, and optimized lipophilicity for better cell permeability.[1]

-

In Agrochemicals: Fluorinated pyridines are key components of many modern herbicides, fungicides, and insecticides.[2] The use of 4-(difluoromethyl)-2,3,5-trifluoropyridine as a starting material could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Safety and Handling

Based on the safety data for a closely related compound, 2,3,5-Trifluoropyridine, appropriate safety precautions should be taken when handling 4-(difluoromethyl)-2,3,5-trifluoropyridine.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-(Difluoromethyl)-2,3,5-trifluoropyridine is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. Its electron-deficient pyridine ring is primed for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. The presence of the difluoromethyl group offers additional advantages in terms of metabolic stability and the potential for hydrogen bonding interactions. While detailed synthetic and spectroscopic data for this specific molecule are not widely published, its structural similarity to other well-characterized fluorinated pyridines provides a strong basis for its exploration and utilization in the development of novel, high-performance chemical entities.

References

[5] Shigeo Yasuda. Detailed experimental procedure for the synthesis of 4-fluoropyridine. 専修大学自然科学研究所紀要, 51, 63-68 (2018). [2] T. Funaki. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142 (2021). [6] Filyakova, et al. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), (2024). [7] CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. [1] NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. [8] (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. [9] A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives - Benchchem. [10] Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. [3] 84940-48-7|4-(Difluoromethyl)-2,3,5-trifluoropyridine - BLDpharm. [11] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. [12] US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents. [13] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [14] Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. [15] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. [16] Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC. [17] Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylate. [18] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. [4] 2,3,5-Trifluoropyridine | Jiayuan. 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine - Sigma-Aldrich. [19] Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations Journal of Fluorine Chemistry. [20] Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [21] 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem. [22] 2,3,5-Trifluoropyridine 76469-41-5 wiki - Guidechem.

Sources

- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 84940-48-7|4-(Difluoromethyl)-2,3,5-trifluoropyridine|BLD Pharm [bldpharm.com]

- 4. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 13. jelsciences.com [jelsciences.com]

- 14. researchgate.net [researchgate.net]

- 15. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC [pmc.ncbi.nlm.nih.gov]

- 17. amfluoro.com [amfluoro.com]

- 18. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sioc.cas.cn [sioc.cas.cn]

- 20. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 22. Page loading... [wap.guidechem.com]

Strategic Fluorination: A Technical Guide to Fluorinated Pyridine Building Blocks

The following technical guide is structured to provide actionable, high-level insights for medicinal chemists, focusing on the strategic application and synthesis of fluorinated pyridine building blocks.

Executive Summary

In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 17% of FDA-approved drugs. However, the metabolic liability of the pyridine nitrogen and electron-deficient ring carbons often necessitates structural modification. Fluorination of the pyridine core offers a dual advantage: it modulates physicochemical properties (pKa, lipophilicity) and blocks metabolic "soft spots" (CYP450 oxidation). This guide details the strategic selection, synthetic access, and application of fluorinated pyridine building blocks, moving beyond basic lists to explore the mechanistic causality of their reactivity.

Part 1: The Physicochemical & DMPK Impact

The introduction of fluorine onto a pyridine ring is not merely a steric substitution; it is a profound electronic modulation.

pKa Modulation and Basicity

The basicity of the pyridine nitrogen is a critical parameter for solubility and hERG channel inhibition. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the pyridyl nitrogen.

-

Pyridine (Unsubstituted): pKa ≈ 5.2

-

3-Fluoropyridine: pKa ≈ 3.0 (Reduced basicity reduces lysosomal trapping).

-

2-Fluoropyridine: pKa ≈ -0.44 (Non-basic; acts as a neutral aryl bioisostere).

Strategic Insight: Using a 2-fluoropyridine scaffold effectively neutralizes the basic center, often resolving issues with hERG toxicity associated with cationic amphiphilic drugs, while maintaining the polarity required for solubility.

Metabolic Stability (The "Fluorine Scan")

Metabolic oxidation often occurs at the electron-deficient carbons of the pyridine ring (via aldehyde oxidase) or the nitrogen (N-oxidation).

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert to oxidative cleavage.

-

Blocking Effect: Placing fluorine at the C-2 or C-6 position blocks oxidative attack by aldehyde oxidase, a common clearance pathway for pyridines.

Table 1: Comparative Impact of Fluorination on Pyridine Scaffolds

| Property | Pyridine | 3-Fluoropyridine | 2-Fluoropyridine | Impact on Drug Design |

| pKa (Conj. Acid) | ~5.2 | ~3.0 | ~ -0.44 | 2-F reduces off-target cation-driven toxicity (hERG). |

| LogP | 0.65 | ~0.85 | ~0.90 | Slight lipophilicity increase; improves membrane permeability. |

| Metabolic Risk | High (N-ox, C-ox) | Moderate | Low | 2-F blocks soft spots; prevents N-oxide formation. |

| Reactivity | Nucleophilic N | Weakly Nucleophilic | Electrophilic C-2 | 2-F enables |

Part 2: Synthetic Methodologies & Reactivity Profiles

Accessing fluorinated pyridines requires navigating the unique reactivity of the heterocycle.[1] The electron-deficient nature of pyridine makes it resistant to electrophilic aromatic substitution (

The Reactivity Hierarchy

In palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the C-F bond is generally inert compared to C-I, C-Br, or C-Cl. This allows for chemoselective functionalization .

Reactivity Order in Pd-Catalysis:

This hierarchy allows a chemist to couple a building block like 2-fluoro-4-iodopyridine exclusively at the C-4 position using standard Pd-catalysis, leaving the C-2 fluorine intact for a subsequent

Visualization: Chemoselective Functionalization Workflow

The following diagram illustrates the divergent synthesis pathways using a di-halogenated fluoropyridine scaffold.

Figure 1: Chemoselective diversification of 2-fluoro-4-iodopyridine. The C-I bond reacts first under standard Pd-catalysis, preserving the C-F bond for late-stage nucleophilic substitution or activation.

Part 3: Critical Building Blocks & Protocols

Building Block: 2-Fluoropyridine-3-boronic acid

This building block is essential for introducing the 2-fluoropyridine motif via Suzuki-Miyaura coupling.[2][3][4] However, 2-pyridyl boronates are notoriously unstable (prone to protodeboronation).

Challenge: The electron-deficient nature of the pyridine ring accelerates protodeboronation, leading to low yields. Solution: Use of "masking" agents (MIDA boronates) or rapid, high-energy coupling conditions (Microwave).

Protocol A: Microwave-Assisted Suzuki Coupling

Validates self-consistency by minimizing reaction time to outcompete protodeboronation.

Reagents:

-

Aryl Halide (1.0 equiv)[5]

-

2-Fluoropyridine-3-boronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Charge: In a microwave vial, combine the aryl halide, boronic acid, and cesium carbonate.

-

Inert: Add the Pd catalyst and seal the vial. Evacuate and backfill with Argon (

). -

Solvate: Inject degassed Dioxane/Water mixture.

-

Irradiate: Heat in a microwave reactor at 100°C for 30 minutes . (Conventional heating often requires 12-24h and leads to lower yields due to decomposition).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hex/EtOAc).

Mechanistic Note: The use of

Building Block: 2-Fluoro-4-iodopyridine

A versatile scaffold for regioselective library generation. The C-4 position is reactive toward Pd-oxidative addition, while the C-2 fluorine activates the ring for subsequent

Protocol B: Regioselective Buchwald-Hartwig Amination

Targeting the C-4 position exclusively.

Reagents:

-

2-Fluoro-4-iodopyridine (1.0 equiv)

-

Primary/Secondary Amine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos or Josiphos (4-8 mol%) — Critical for electron-deficient pyridines.

-

Base:

(1.5 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Prep: Flame-dry a Schlenk tube and cool under Argon.

-

Mix: Add

, Ligand (XPhos), and -

Substrate: Add 2-fluoro-4-iodopyridine and the amine.

-

Reaction: Heat to 80°C for 2-4 hours.

-

Checkpoint: Monitor via LCMS. The C-I bond should be consumed. The C-F bond will remain intact at this temperature with this base.

-

-

Isolation: Filter through a celite pad to remove Pd black. Concentrate and purify.

Why XPhos? Electron-rich biaryl phosphine ligands like XPhos facilitate the oxidative addition into the C-I bond and, crucially, stabilize the Pd(II) intermediate against formation of inactive dimers, which is common with pyridine substrates.

Part 4: Case Studies in Drug Discovery

Vericiguat (Verquvo®)

Therapeutic Area: Chronic Heart Failure (sGC stimulator). Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. Strategic Value: The fluorine atom at the 5-position of the pyridine ring (which becomes part of the fused system) serves two purposes:

-

Metabolic Stability: It blocks the position para to the pyridine nitrogen, preventing oxidative clearance.

-

Potency: It modulates the electron density of the pyrazole ring, enhancing binding affinity to the soluble Guanylate Cyclase (sGC) heme domain.

Alpelisib (Piqray®)

Therapeutic Area: PI3K

Part 5: Visualizing the Catalytic Cycle

Understanding the specific challenges of Pyridyl-Boronates in Suzuki coupling is vital. The cycle below highlights the "Danger Zone" where protodeboronation occurs.

Figure 2: Catalytic cycle of Suzuki coupling highlighting the competition between Transmetalation and Protodeboronation. For electron-deficient fluoropyridines, rapid transmetalation (facilitated by base strength and temperature) is required to avoid hydrolysis.

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives. Retrieved from

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5] Journal of the American Chemical Society. Retrieved from

-

Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.[2][3][4][5][6][7][8][9][10][11][12] Retrieved from

-

Meanwell, N. A. (2018). Fluorine in Drug Discovery: Role, Design and Case Studies.[12][13] The Pharmaceutical Journal. Retrieved from

-

Glorius, F., et al. (2019).[7][14] Chemists develop new synthesis method for producing fluorinated piperidines.[7][14][15] Nature Chemistry.[7] Retrieved from

-

Kuduk, S. D., et al. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine.[11] ResearchGate.[8][11][16] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]

- 8. researchgate.net [researchgate.net]

- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciencedaily.com [sciencedaily.com]

- 15. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Strategic Deployment of 2,3,5-Trifluoropyridine Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of available fluorinated scaffolds, the 2,3,5-trifluoropyridine core has emerged as a particularly valuable building block. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and medicinal chemistry applications of 2,3,5-trifluoropyridine derivatives. We will delve into the causal relationships behind the experimental choices in their synthesis and functionalization, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Furthermore, this guide will explore the impact of the 2,3,5-trifluoro substitution pattern on crucial drug-like properties, including metabolic stability, pKa modulation, and target engagement, thereby providing a robust framework for the rational design of novel therapeutics.

Introduction: The Rationale for Fluorinated Pyridines in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring can engage in various non-covalent interactions with biological targets. The introduction of fluorine atoms to this versatile heterocycle can profoundly enhance its drug-like properties.[3]

Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly lower the pKa of the pyridine nitrogen, reducing the likelihood of off-target interactions with aminergic GPCRs and improving cell permeability.[4] The carbon-fluorine bond is also exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.[4] The 2,3,5-trifluoropyridine scaffold, in particular, offers a unique electronic profile and multiple sites for selective functionalization, making it an attractive starting point for the discovery of novel therapeutics.[5][6]

Physicochemical Properties of the 2,3,5-Trifluoropyridine Core

The 2,3,5-trifluoropyridine molecule is a colorless to pale yellow liquid with a pungent odor. It exhibits low solubility in water but is miscible with common organic solvents.[5] The three fluorine atoms significantly influence its chemical reactivity and physical properties due to their high electronegativity.[5]

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃N | [5] |

| CAS Number | 76469-41-5 | [5] |

| Predicted pKa | -5.28 ± 0.20 | [5] |

| Solubility | Low in water, miscible with organic solvents | [5] |

The significantly depressed predicted pKa of -5.28 highlights the strong electron-withdrawing nature of the three fluorine atoms, rendering the pyridine nitrogen essentially non-basic under physiological conditions. This is a key feature that medicinal chemists leverage to mitigate liabilities associated with basic centers in drug candidates.

Synthesis and Functionalization of the 2,3,5-Trifluoropyridine Scaffold

The 2,3,5-trifluoropyridine core is typically synthesized via halogen exchange (HALEX) reactions from the corresponding chlorinated precursor, 2,3,5-trichloropyridine, using a fluoride source like potassium fluoride in a polar aprotic solvent at elevated temperatures.[5] Another route involves the selective reduction of pentafluoropyridine.

The true synthetic utility of 2,3,5-trifluoropyridine lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further amplified by the three fluorine atoms, makes it highly activated for attack by nucleophiles. The positions ortho (2-) and para (4-) to the ring nitrogen are the most activated sites for SNAr.

Diagram: General Mechanism of SNAr on a Fluorinated Pyridine

Caption: General mechanism of SNAr on a fluoropyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a general procedure for the reaction of a polyfluorinated pyridine with a primary or secondary amine.

Materials:

-

2,3,5-Trifluoropyridine (1.0 equivalent)

-

Amine nucleophile (1.1 - 1.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Base (e.g., K₂CO₃ or DIPEA, 2.0 - 3.0 equivalents)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the 2,3,5-trifluoropyridine, the amine nucleophile, and the base.

-

Add the anhydrous polar aprotic solvent.

-

Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HF by-product.

-

Temperature: Heating is often necessary to overcome the activation energy for the disruption of aromaticity in the rate-determining step.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

While a marketed drug containing the 2,3,5-trifluoropyridine scaffold is yet to be identified, its derivatives have been explored in various drug discovery programs, particularly in the realm of kinase inhibitors. The trifluorinated pyridine ring can serve as a bioisosteric replacement for other aromatic systems, offering improved properties.

Case Study: 2,3,5-Trifluoropyridine Derivatives as Kinase Inhibitors

Diagram: Hypothetical SAR Exploration of a 2,3,5-Trifluoropyridine Kinase Inhibitor

Caption: Logical relationships in the SAR exploration of 2,3,5-trifluoropyridine derivatives.

In a hypothetical kinase inhibitor series, the 2,3,5-trifluoropyridine scaffold would likely be attached to a pharmacophoric element that binds to the hinge region of the kinase. The remaining positions on the pyridine ring, particularly the C4 and C6 positions, would then be explored with a variety of substituents to optimize potency, selectivity, and pharmacokinetic properties. The inherent low basicity of the trifluorinated pyridine ring would be a significant advantage in reducing off-target effects.

Conclusion and Future Perspectives

The 2,3,5-trifluoropyridine scaffold represents a valuable and perhaps underutilized building block in drug discovery. Its unique electronic properties, conferred by the trifluoro substitution pattern, offer medicinal chemists a powerful tool to fine-tune the properties of lead compounds. The synthetic tractability of this core, primarily through nucleophilic aromatic substitution, allows for the rapid generation of diverse chemical libraries for biological screening. While a blockbuster drug containing this specific moiety has yet to emerge, the foundational principles of its application are well-established. As our understanding of the subtle interplay between fluorination and biological activity continues to grow, it is anticipated that 2,3,5-trifluoropyridine derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

-

MySkinRecipes. 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. [Link]

-

Ishihara, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257-271. [Link]

-

Global Journal of Pharmacy & Pharmaceutical Sciences. (2023). Fluorine in drug discovery: Role, design and case studies. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(4). [Link]

-

Ahmadi, F., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]

-

Camarasa, M. J., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(40), 35911-35920. [Link]

-

Ranjbar-Karimi, R., et al. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 44(2), 557-566. [Link]

-

Tilstam, U. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2012(3), M775. [Link]

-

Deau, E., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(18), 4259. [Link]

-

Jiayuan. 2,3,5-Trifluoropyridine. [Link]

-

Musso, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 733. [Link]

-

Ahmadi, F., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

-

Jampani, S. (2022). #61 Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Triaryl-2-Pyrazolines Derivatives. Journal of Pharmaceutical Chemistry, 8(Supplement). [Link]

-

Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Request PDF. [Link]

-

CAS Common Chemistry. 2,3,5,6-Tetrafluoropyridine. [Link]

-

Mori, T., et al. (2013). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 38(3), 155-162. [Link]

Sources

An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride (CAS No. 821-48-7): Procurement, Properties, and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)amine hydrochloride, also known by synonyms such as N,N-Bis(2-chloroethyl)amine HCl and 2-Chloro-N-(2-chloroethyl)ethanamine Hydrochloride, is a critical intermediate in the synthesis of various pharmaceuticals.[1][2] With the CAS number 821-48-7, this compound is a nitrogen mustard and a type of alkylating agent.[2] Its significance is particularly pronounced in the field of oncology, where it serves as a precursor for several chemotherapeutic agents. This guide provides a comprehensive overview of its chemical properties, a curated list of suppliers, and essential handling and safety protocols to empower researchers in their procurement and application of this vital compound.

Core Chemical Identity and Properties

Bis(2-chloroethyl)amine hydrochloride is a white to beige crystalline powder.[2] The hydrochloride salt form enhances its stability and water solubility.[3]

Table 1: Key Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 821-48-7 |

| Molecular Formula | C4H10Cl3N |

| Molecular Weight | 178.49 g/mol |

| Synonyms | 2-Chloro-N-(2-chloroethyl)ethanamine Hydrochloride, N,N-Bis(2-chloroethyl)amine HCl |

| Appearance | White to beige crystalline powder[2] |

| Melting Point | 212-214 °C[4] |

| Storage Temperature | Store below +30°C[4] |

Procurement of Bis(2-chloroethyl)amine Hydrochloride

Sourcing high-purity Bis(2-chloroethyl)amine hydrochloride is paramount for reproducible and reliable research outcomes. When selecting a vendor, researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Table 2: Selected Vendors for CAS 821-48-7

| Vendor | Noted Purity/Grade | Additional Information |

| Benchchem | Research Grade | For research use only. Not for human or veterinary use.[3] |

| Pharmaffiliates | Impurity Standard | Cyclophosphamide Monohydrate - Impurity C (Hydrochloride Salt).[1] |

| IndiaMART | >99% | For industrial use.[2] |

| ChemicalBook | Not specified | Provides a platform with multiple suppliers.[4] |

Procurement Workflow:

The process of acquiring research chemicals like Bis(2-chloroethyl)amine hydrochloride involves several critical steps to ensure safety, compliance, and quality.

Caption: A typical workflow for the procurement of specialized research chemicals.

Key Applications in Research and Development

The primary application of Bis(2-chloroethyl)amine hydrochloride lies in its role as a bifunctional alkylating agent, making it a valuable building block in the synthesis of various compounds, particularly in the pharmaceutical industry.

-

Chemotherapeutic Agent Synthesis: It is a well-established intermediate in the production of nitrogen mustard-based anticancer drugs.[3]

-

Impurity Reference Standard: It is used as a reference standard for impurities in the synthesis of active pharmaceutical ingredients, such as Cyclophosphamide Monohydrate.[1]

Safety, Handling, and Experimental Protocols

Given its classification as a nitrogen mustard, Bis(2-chloroethyl)amine hydrochloride must be handled with extreme caution in a controlled laboratory environment.

4.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance. Always consult the supplier's Safety Data Sheet (SDS) for detailed and up-to-date safety information.

General Hazards:

-

Toxic

-

Corrosive

-

Potential Carcinogen

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the generation of dust or aerosols is likely, a respirator with an appropriate filter cartridge is recommended.

4.2. General Handling and Storage Protocol

-

Work Area: All manipulations should be performed in a certified chemical fume hood.

-

Weighing: When weighing the powder, use a balance inside the fume hood or a vented balance enclosure to minimize dust inhalation.

-

Spill Management: Have a spill kit readily available that is appropriate for reactive and corrosive chemicals. In case of a spill, evacuate the area and follow the emergency procedures outlined in the SDS.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

-

Waste Disposal: Dispose of all waste materials, including contaminated PPE, according to institutional and local regulations for hazardous chemical waste.

Experimental Workflow for a Typical Alkylation Reaction:

The following is a generalized workflow for using Bis(2-chloroethyl)amine hydrochloride in a synthetic chemistry setting. Specific reaction conditions will vary depending on the substrate and desired product.

Caption: A generalized workflow for a synthetic reaction involving an alkylating agent.

Conclusion

Bis(2-chloroethyl)amine hydrochloride (CAS No. 821-48-7) is an indispensable chemical intermediate for researchers in drug discovery and development. A thorough understanding of its properties, coupled with diligent procurement practices and strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. Researchers are strongly encouraged to consult the latest Safety Data Sheets from their suppliers and to conduct a comprehensive risk assessment before commencing any experimental work with this compound.

References

-

Pharmaffiliates. Cyclophosphamide Monohydrate - Impurity C (Hydrochloride Salt) | CAS No : 821-48-7. Available from: [Link].

-

IndiaMART. N,N, Bis (2-Chloroethyl) Amine Hcl, Cas No. 821-48-7. Available from: [Link].

Sources

A Comparative Analysis of Trifluoromethyl and Difluoromethyl Pyridine Analogs in Drug Discovery

Abstract

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups have emerged as key players in modulating molecular properties. This in-depth technical guide provides a comprehensive comparative analysis of trifluoromethyl and difluoromethyl pyridine analogs for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their physicochemical properties, synthetic strategies, metabolic fates, and biological activities. By delving into the underlying principles that govern their behavior, this guide aims to equip scientists with the knowledge to make informed decisions in the strategic design of next-generation therapeutics.

Introduction: The Role of Fluorine in Modern Drug Design

The introduction of fluorine into bioactive molecules can dramatically alter their properties in ways that are highly beneficial for drug development.[1] Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows it to serve as a bioisostere for hydrogen while imparting unique electronic characteristics.[2][3] When appended to a privileged scaffold like pyridine—a common motif in numerous approved drugs—fluorinated groups such as trifluoromethyl (CF₃) and difluoromethyl (CHF₂) can fine-tune a compound's metabolic stability, lipophilicity, pKa, and binding interactions.[1][4]

The trifluoromethyl group is often employed to block metabolic oxidation, increase lipophilicity, and serve as a bioisostere for a methyl or chloro group.[3][5] In contrast, the difluoromethyl group has gained attention as a lipophilic bioisostere of hydroxyl or thiol groups, owing to its ability to act as a hydrogen bond donor.[6][7] The choice between these two groups is not arbitrary; it is a strategic decision based on a deep understanding of their distinct effects on molecular properties and their interactions within a biological system. This guide will dissect these differences to provide a clear framework for their application in drug design.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The substitution of a trifluoromethyl or difluoromethyl group onto a pyridine ring induces significant changes in its electronic and steric properties, which in turn affect its lipophilicity and basicity.

2.1. Electronic Effects

Both the CF₃ and CHF₂ groups are strongly electron-withdrawing due to the high electronegativity of fluorine. The CF₃ group, with three fluorine atoms, exerts a more potent inductive electron-withdrawing effect than the CHF₂ group. This strong electron withdrawal decreases the electron density of the pyridine ring, influencing its reactivity and interactions with biological targets.[8]

2.2. Lipophilicity and Membrane Permeability

Lipophilicity, often measured as logP or logD, is a critical parameter for drug absorption, distribution, and cell permeability. The introduction of fluorine generally increases lipophilicity. The trifluoromethyl group is significantly more lipophilic than a methyl group and also more lipophilic than the difluoromethyl group.[9] This can be a double-edged sword; while increased lipophilicity can enhance membrane permeability, it can also lead to higher metabolic turnover and off-target toxicity if not carefully balanced.[2]

| Property | Pyridine | 4-Methylpyridine | 4-(Difluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| logP (Calculated) | 0.65 | 1.24 | ~1.5 - 1.9 | 1.70[10] |

| pKa (of conjugate acid) | 5.25 | 6.02 | ~3.5 - 4.0 | 3.46 |

Note: Experimental values for 4-(difluoromethyl)pyridine can vary. The values presented are synthesized from literature to show the general trend.[9][11][12]

2.3. Acidity/Basicity (pKa) of the Pyridine Nitrogen

The strong electron-withdrawing nature of both CF₃ and CHF₂ groups significantly reduces the basicity of the pyridine nitrogen. A lower pKa means the pyridine is less likely to be protonated at physiological pH. This can have profound implications for drug-target interactions, as it may weaken ionic bonds with acidic residues in a protein's active site. The CF₃ group has a stronger pKa-lowering effect than the CHF₂ group.[12]

Synthesis of Trifluoromethyl and Difluoromethyl Pyridine Analogs

The methods for introducing trifluoromethyl and difluoromethyl groups into a pyridine ring are distinct, reflecting the different reactivity of the precursors.

3.1. General Strategies for Trifluoromethylation

The synthesis of trifluoromethylpyridines can be broadly categorized into two approaches: building the ring from a CF₃-containing precursor or introducing the CF₃ group onto a pre-existing pyridine ring.[8] A common industrial method involves the halogen exchange of a trichloromethylpyridine with a fluorine source.[8]

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine [13][14]

Objective: To synthesize 2-chloro-4-(trifluoromethyl)pyridine from 2-hydroxy-4-(trifluoromethyl)pyridine.

Materials:

-

2-Hydroxy-4-(trifluoromethyl)pyridine

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

Sodium bicarbonate solution (sat.)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in an appropriate solvent such as DMF or dichloromethane.[13][14]

-

Slowly add phosphorus pentachloride (2.0 eq) or thionyl chloride (2.1 eq) to the solution at room temperature.[13][14] If using SOCl₂, a catalytic amount of DMF can be added.[14]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-5 hours), monitoring the reaction progress by TLC or LC-MS.[13][14]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water to quench the excess reagent.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or another suitable organic solvent (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2-chloro-4-(trifluoromethyl)pyridine.[13]

3.2. General Strategies for Difluoromethylation

Direct C-H difluoromethylation of pyridines has emerged as an efficient method.[6] This often involves the generation of a difluoromethyl radical that then reacts with the pyridine ring. Another approach involves the synthesis of N-difluoromethylated pyridones using reagents like ethyl bromodifluoroacetate.[15][16]

Experimental Protocol: Synthesis of 4-(Difluoromethyl)pyridin-2-amine [17]

Objective: To synthesize 4-(difluoromethyl)pyridin-2-amine from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile.

Materials:

-

(E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

-

Methoxylamine hydrochloride

-

Acetic acid

-

Hydrobromic acid in acetic acid (33%)

-

Zinc powder

Procedure:

-

Dissolve (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1.0 eq) in acetic acid in a suitable reaction vessel.[17]

-

Add methoxylamine hydrochloride (3.0 eq) and stir the mixture at 50 °C for approximately 7 hours.[17]

-

Cool the reaction to room temperature and add 33% hydrobromic acid in acetic acid (2.0 eq).[17]

-

Heat the mixture to 90 °C and stir for 12-15 hours.[17]

-

Cool the mixture to 20 °C and carefully add zinc powder (3.0 eq) in portions to control the exothermic reaction.

-

Stir the reaction at 20-25 °C for about 1 hour after the addition of zinc is complete.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The residue is then worked up by basifying with a suitable base (e.g., NaOH solution) and extracting with an organic solvent.

-

The organic extracts are dried, concentrated, and the product is purified by column chromatography or recrystallization.

3.3. Workflow Diagram for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of fluorinated pyridine analogs.

Metabolic Stability and Pharmacokinetics

A primary reason for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[5]

4.1. The Metabolic Fate of the Trifluoromethyl Group

The CF₃ group is exceptionally stable and generally considered to be metabolically inert. Its presence can block metabolism at the site of substitution, a strategy known as "metabolic switching."[18] By preventing oxidative metabolism, the introduction of a CF₃ group can lead to a longer drug half-life and improved bioavailability.[5] However, the strong electron-withdrawing nature of the CF₃ group can sometimes make the adjacent aromatic ring more susceptible to nucleophilic attack.[8]

4.2. The Metabolic Fate of the Difluoromethyl Group

The CHF₂ group is also more metabolically stable than a methyl or methylene group. However, the presence of a C-H bond within the CHF₂ group means it can still be a site for oxidative metabolism, although this is less favorable than oxidation of a non-fluorinated analog. In some cases, metabolism of the CHF₂ group can lead to C-F bond cleavage and the formation of reactive metabolites.[19] This potential for metabolic activation is a key consideration in the design of drugs containing this moiety.

Caption: Comparative metabolic pathways of trifluoromethyl and difluoromethyl groups on a pyridine ring.

Biological Activity and Target Engagement

The choice between a CF₃ and CHF₂ group can have a significant impact on a compound's biological activity, driven by differences in their steric and electronic properties, as well as their ability to form non-covalent interactions.

5.1. Case Studies: Comparing CF₃ and CHF₂ Pyridine Analogs

While direct comparisons in the literature are not abundant, some studies highlight the differential effects of these groups. For example, in the development of quorum sensing inhibitors, 2-difluoromethylpyridine derivatives were found to be effective bioisosteres of pyridine-N-oxides, with some analogs showing improved activity (IC₅₀ of 19 µM) compared to the parent compound.[7] This suggests that the specific interactions of the CHF₂ group were beneficial for target engagement.

5.2. Hydrogen Bonding and Other Non-covalent Interactions

A key difference between the CF₃ and CHF₂ groups is their hydrogen bonding potential. The C-H bond in the CHF₂ group is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor.[6] This enables it to mimic the hydrogen bonding of hydroxyl or thiol groups, potentially leading to enhanced binding affinity with a target protein.

Conversely, the trifluoromethyl group is generally considered a poor hydrogen bond acceptor. However, under certain circumstances, the fluorine atoms can participate in weak hydrogen bonds or other non-covalent interactions, such as dipole-dipole or multipolar interactions, which can contribute to binding affinity.[20]

Conclusion: Strategic Considerations for Drug Design

The decision to incorporate a trifluoromethyl or a difluoromethyl group into a pyridine-based drug candidate should be a carefully considered, data-driven process. The key differences and strategic implications are summarized below:

| Feature | Trifluoromethyl (CF₃) | Difluoromethyl (CHF₂) | Strategic Consideration |

| Metabolic Stability | Exceptionally high | High, but potential for oxidation | CF₃ is preferred for blocking a known metabolic hotspot. |

| Lipophilicity (logP) | High increase | Moderate increase | CHF₂ may be preferred to avoid excessive lipophilicity. |

| Basicity (pKa) | Strong decrease | Moderate decrease | CHF₂ may be better if maintaining some basicity is crucial for target interaction. |

| Hydrogen Bonding | Weak acceptor | Donor | CHF₂ is a clear choice when mimicking a hydroxyl or thiol group is desired. |

| Synthesis | Well-established methods | Newer methods, can be more challenging | The synthetic accessibility of the desired analog must be considered. |

References

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link]

-

Biodegradation and biotransformation of organofluorine compounds. Request PDF. [Link]

-

Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

-

Bioisosteric relationships between CF3 and i-Pr groups in the context... ResearchGate. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

-

Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. [Link]

-

A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

- Method for synthesizing 4-trifluoromethyl pyridine compound.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Request PDF. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]

-

C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. J-STAGE. [Link]

-

Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. Chemistry – A European Journal. [Link]

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]

-

4-(Trifluoromethyl)pyridine | C6H4F3N. PubChem. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

-

Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

-

Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. PDF. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Request PDF. [Link]

-

Metabolism of Fluoroorganic Compounds in Microorganisms: Impacts for the Environment and the Production of Fine Chemicals. PubMed. [Link]

-

Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

-

Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]

-

Metabolism of fluorine-containing drugs. PubMed. [Link]

-

Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. MDPI. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 14. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 15. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. mdpi.com [mdpi.com]

Electronic properties of 4-(difluoromethyl)-2,3,5-trifluoropyridine

An In-Depth Technical Guide to the Electronic Properties of 4-(difluoromethyl)-2,3,5-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-(difluoromethyl)-2,3,5-trifluoropyridine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the cumulative electron-withdrawing effects of its fluoro and difluoromethyl substituents, this molecule possesses a unique electronic profile characterized by a highly electron-deficient π-system. This guide synthesizes fundamental principles of physical organic chemistry with established experimental and computational methodologies to offer a predictive understanding of the molecule's structure, reactivity, and potential applications. We will explore its intrinsic electronic features, detail protocols for its characterization, and discuss how its electronic landscape dictates its chemical behavior, particularly in nucleophilic aromatic substitution reactions.

Introduction: The Significance of Polyfluorinated Pyridines

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, polyfluorinated pyridines are a privileged class of building blocks. The pyridine core, an isostere of benzene, offers a nitrogen atom that acts as a hydrogen bond acceptor and imparts basicity, while heavy fluorination renders the ring system exceptionally electron-poor, opening up unique avenues for chemical functionalization.[3][4]

4-(difluoromethyl)-2,3,5-trifluoropyridine represents a confluence of potent electron-withdrawing functionalities. The trifluorinated pyridine scaffold is already highly deactivated towards electrophilic attack and activated towards nucleophilic substitution.[4] The addition of the difluoromethyl (CHF₂) group at the 4-position further intensifies this effect, making this molecule a powerful electrophilic synthon and a precursor for advanced materials and complex bioactive compounds.[5] This guide serves as a deep dive into the electronic underpinnings of this molecule's properties, providing the theoretical and practical framework necessary for its effective utilization in research and development.

Molecular Structure and Intrinsic Electronic Features

The electronic character of 4-(difluoromethyl)-2,3,5-trifluoropyridine is dominated by the powerful inductive effects of its substituents.

Substituent Effect Analysis

-

Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, inherently making the ring π-deficient compared to benzene. This lowers the energy of its molecular orbitals and predisposes it to nucleophilic attack.

-

Fluorine Substituents: The three fluorine atoms at the 2, 3, and 5-positions exert a strong electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity.[1][6] This effect drastically reduces the electron density of the aromatic ring. While fluorine can technically exert a resonance-donating effect (+M), the inductive effect is overwhelmingly dominant in fluorinated aromatic systems.

-

Difluoromethyl Group (-CHF₂): The CHF₂ group is also a potent electron-withdrawing group, primarily through a strong -I effect.[7] Its electronic impact is generally considered to be comparable to or slightly less than the trifluoromethyl (-CF₃) group.[7][8]

The confluence of these features results in a molecule with a profoundly low-energy Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electron acceptor and a highly reactive electrophile in nucleophilic aromatic substitution (SNAr) reactions.

Predicted Molecular Electrostatic Potential (MEP) and Reactivity

This charge distribution is the primary driver of its reactivity. Nucleophiles will preferentially attack the positions of highest positive electrostatic potential, leading to highly regioselective substitution reactions.

substituents [label="{ F (C2) | F (C3) | F (C5) | CHF₂ (C4)}", fillcolor="#F1F3F4", fontcolor="#202124"]; ring [label="Pyridine Ring\n(π-deficient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; properties [label="{ Strong -I Effect | Lowers Ring Electron Density | Activates Ring for SNAr | Lowers LUMO Energy}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

substituents:f0 -> ring [label="-I", color="#34A853", fontcolor="#34A853"]; substituents:f1 -> ring [label="-I", color="#34A853", fontcolor="#34A853"]; substituents:f2 -> ring [label="-I", color="#34A853", fontcolor="#34A853"]; substituents:f3 -> ring [label="-I", color="#34A853", fontcolor="#34A853"];

ring -> properties [color="#5F6368"]; }

Figure 1. Logical relationship of substituent effects on the pyridine core.

Experimental Characterization of Electronic Properties

To quantify the electronic properties of 4-(difluoromethyl)-2,3,5-trifluoropyridine, a combination of electrochemical and spectroscopic techniques should be employed. The following protocols are presented as standardized, best-practice methodologies.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the premier technique for probing the redox behavior of a molecule and experimentally estimating the energies of its frontier molecular orbitals (HOMO and LUMO).

Causality Behind Experimental Choices:

-

Solvent and Electrolyte: A non-aqueous, polar aprotic solvent (e.g., acetonitrile, DMF) and a non-reactive supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) are chosen to provide a wide potential window and ensure conductivity without interfering with the measurement.

-

Internal Standard: Ferrocene (Fc/Fc⁺) is used as an internal standard because its redox potential is stable and well-defined across different solvent systems, allowing for accurate referencing of the measured potentials.

-

Degassing: The removal of dissolved oxygen via purging with an inert gas (N₂ or Ar) is critical. Oxygen can be electrochemically reduced and its radical anion can react with the analyte, leading to spurious and uninterpretable results.

Detailed Experimental Protocol:

-

Preparation: Prepare a 1-5 mM solution of the analyte in dry acetonitrile containing 0.1 M TBAPF₆.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.

-

Degassing: Purge the solution with dry nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Blank Scan: Run a cyclic voltammogram of the solvent and electrolyte alone to establish the potential window and ensure no interfering impurities are present.

-

Analyte Scan: Add the analyte solution and record the cyclic voltammogram. Scan initially over a wide potential range to identify the reduction and oxidation events.

-

Internal Referencing: After recording the data, add a small amount of ferrocene to the solution and record another voltammogram to measure the E₁/₂ of the Fc/Fc⁺ couple.

-

Data Analysis: Measure the onset potential of the first reduction wave (Ered, onset). Reference this potential against the ferrocene internal standard. The LUMO energy can be estimated using empirical formulas, such as:

-

LUMO (eV) ≈ -e [Ered, onset vs Fc/Fc⁺ + 4.8]

-

Data Interpretation: Given its structure, 4-(difluoromethyl)-2,3,5-trifluoropyridine is expected to have a low-lying LUMO, resulting in a reduction potential that is not highly negative (i.e., it is relatively easy to reduce). The oxidation potential is expected to be very high, possibly outside the accessible solvent window, indicating a low-lying HOMO and high resistance to oxidation.

Table 1: Expected Redox Properties and Frontier Orbital Energies (Note: Values are predictive and based on analogous compounds like pentafluoropyridine. Actual experimental values are required for confirmation.)

| Property | Expected Value | Significance |

| Reduction Potential (Ered) | Less negative (e.g., -1.5 to -2.0 V vs. Fc/Fc⁺) | High electron affinity; susceptible to reduction. |

| Oxidation Potential (Eox) | Highly positive (> +2.0 V vs. Fc/Fc⁺) | High ionization potential; resistant to oxidation. |

| Estimated LUMO Energy | -2.8 to -3.3 eV | Excellent electron acceptor. |

| Estimated HOMO Energy | < -7.5 eV | Poor electron donor. |

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure, orbital energies, and reactivity indices of molecules.[9]

Rationale for Method Selection: A common and effective approach involves using a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311+G(d,p) . The B3LYP functional provides a good balance between accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is robust, including diffuse functions (+) to describe anions and polarization functions (d,p) to accurately model bonding in a poly-electronegative system.

A [label="1. Input Structure\n(Build Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Select Method\n(e.g., B3LYP/6-311+G(d,p))", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Geometry Optimization\n(Find lowest energy conformer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Frequency Calculation\n(Confirm true minimum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Property Calculation\n(HOMO, LUMO, MEP, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Analyze Results", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Figure 2. A typical workflow for DFT calculations.

Key Predicted Outputs:

-

Frontier Molecular Orbitals (HOMO/LUMO): DFT calculations will provide energies and visualizations of the HOMO and LUMO. The LUMO is expected to be a π* orbital distributed across the pyridine ring, with large orbital coefficients on the C-4 and C-6 positions, indicating these as the primary sites for nucleophilic attack.

-

Electron Density Distribution: Analysis of the calculated electron density will confirm the polarization of the C-F and C-C bonds, highlighting the severe electron deficiency of the ring carbons.

-

pKa Prediction: The strong inductive effects of the fluoro and CHF₂ groups will significantly decrease the electron density on the pyridine nitrogen, drastically reducing its basicity.[9] The calculated pKa of the protonated pyridine is expected to be very low, likely in the range of 0-1.

Reactivity Implications: The SNAr Reaction

The dominant reactivity pathway for 4-(difluoromethyl)-2,3,5-trifluoropyridine is Nucleophilic Aromatic Substitution (SNAr). The extreme electron-deficient nature of the ring makes it highly susceptible to attack by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines).

Regioselectivity: The regiochemical outcome of SNAr reactions on polyfluorinated pyridines is dictated by the stability of the intermediate Meisenheimer complex.

-

Attack at C-4 (para to Nitrogen): The fluorine at the C-4 position in a tetrafluoropyridine is typically the most labile. However, in this molecule, the C-4 position is occupied by the CHF₂ group.

-

Attack at C-2/C-6 (ortho to Nitrogen): The positions ortho to the ring nitrogen are highly activated. In this molecule, the C-2 position is substituted with fluorine, while the C-6 position is unsubstituted (has a hydrogen). Nucleophilic attack is most likely to occur at the C-2 or C-6 positions. Substitution of the fluorine at C-2 is a plausible pathway.

-

Attack at C-6: Direct C-H functionalization or attack at the C-6 position by a strong nucleophile is also a strong possibility, as the negative charge in the Meisenheimer intermediate would be stabilized by the adjacent nitrogen and the other electron-withdrawing groups.

The precise outcome will depend on the nature of the nucleophile and the reaction conditions, but the electronic properties strongly favor substitution at the positions most activated by the nitrogen atom and fluorine substituents.

Summary and Future Outlook

4-(difluoromethyl)-2,3,5-trifluoropyridine is an archetypal electron-deficient heterocyclic system. Its electronic properties are defined by the synergistic inductive effects of five powerful electron-withdrawing substituents on a π-deficient pyridine core. This results in:

-

A very low-energy LUMO, making it a strong electron acceptor.

-

A very low-energy HOMO, making it resistant to oxidation.

-

A highly electrophilic aromatic ring, primed for regioselective SNAr reactions.